6-Fluoro-4-methylpyridin-3-ol
Overview
Description
6-Fluoro-4-methylpyridin-3-ol is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of a fluorine atom in the aromatic ring imparts strong electron-withdrawing characteristics, which can influence the compound’s reactivity and stability .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, H332, and H335 , which suggest that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation .
Mechanism of Action
Target of Action
A structurally similar compound, 3-fluoro-5-methylpyridin-4-amine, is known to act as a potassium (k+) channel blocker . Potassium channels play a crucial role in maintaining the electrical activity of cells, and blocking these channels can enhance impulse conduction .
Biochemical Pathways
The action of similar k+ channel blockers can influence the electrical signaling pathways in neurons and other excitable cells .
Pharmacokinetics
The related compound 3-fluoro-5-methylpyridin-4-amine exhibits good lipophilicity and permeability to an artificial brain membrane, suggesting potential for good bioavailability .
Result of Action
K+ channel blockers like 3-fluoro-5-methylpyridin-4-amine can enhance impulse conduction in neurons, which could potentially improve symptoms in conditions like multiple sclerosis .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can generally influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
6-Fluoro-4-methylpyridin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit high binding affinity to certain enzymes, which can influence their activity. For instance, it interacts with cytochrome P450 enzymes, particularly CYP2E1, leading to slower oxidation rates compared to other similar compounds . This interaction is crucial for understanding the metabolic pathways and potential drug interactions involving this compound.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect potassium channels, particularly in demyelinated axons, by reducing the leakage of intracellular potassium ions and enhancing impulse conduction . This modulation of ion channels can have significant implications for neurological functions and disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a potassium channel blocker, binding to voltage-gated potassium channels exposed due to demyelination . This binding reduces the aberrant efflux of potassium ions, thereby enhancing axonal conduction. Additionally, the compound’s interaction with cytochrome P450 enzymes, particularly CYP2E1, results in slower oxidation and increased stability . These molecular interactions are critical for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its effects on cellular function can vary over time. Long-term exposure to this compound has been observed to influence cellular metabolism and gene expression, leading to potential changes in cell function . These temporal effects are crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance potassium channel function and improve neurological outcomes . At higher doses, it can exhibit toxic or adverse effects, including potential neurotoxicity and disruption of cellular homeostasis . Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP2E1, which leads to its slower oxidation and increased stability . These metabolic interactions are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity and binding affinity to certain proteins facilitate its distribution across cellular membranes and accumulation in specific tissues . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This subcellular localization is important for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-methylpyridin-3-ol can be achieved through various methods. One common approach involves the fluorination of 4-methylpyridin-3-ol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure efficient and controlled fluorination. The use of fluorine gas or other fluorinating agents in a controlled environment is common to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-4-methylpyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Fluoro-4-methylpyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical intermediates and active ingredients.
Industry: The compound is used in the development of agrochemicals and materials science
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
6-Fluoro-4-methylpyridin-3-ol is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring. This combination can result in distinct reactivity and biological activity compared to other fluorinated pyridines .
Properties
IUPAC Name |
6-fluoro-4-methylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-2-6(7)8-3-5(4)9/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUUGYGFGFUHAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744335 | |
Record name | 6-Fluoro-4-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227577-18-5 | |
Record name | 6-Fluoro-4-methylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40744335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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